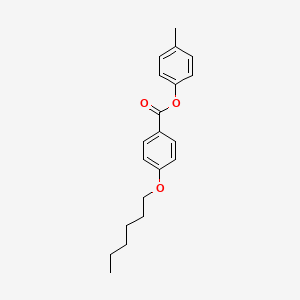

4-Methylphenyl 4-(hexyloxy)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

58600-98-9 |

|---|---|

Molecular Formula |

C20H24O3 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(4-methylphenyl) 4-hexoxybenzoate |

InChI |

InChI=1S/C20H24O3/c1-3-4-5-6-15-22-18-13-9-17(10-14-18)20(21)23-19-11-7-16(2)8-12-19/h7-14H,3-6,15H2,1-2H3 |

InChI Key |

FUMZYMUXRMNHBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C |

Origin of Product |

United States |

Contextualization Within Thermotropic Liquid Crystalline Systems

Thermotropic liquid crystals are materials that exhibit liquid crystal behavior over a specific temperature range. The transitions between different phases, such as from a solid to a liquid crystal and then to an isotropic liquid, are induced by changes in temperature. The molecular geometry of the constituent molecules is a critical factor in the formation of these phases.

The structure of 4-Methylphenyl 4-(hexyloxy)benzoate, with its rigid core composed of two phenyl rings linked by an ester group, and a flexible hexyloxy chain at one end and a methyl group at the other, is characteristic of a calamitic (rod-shaped) mesogen. This elongated shape is conducive to the formation of anisotropic arrangements, where the molecules tend to align along a common direction, leading to the unique optical and physical properties of liquid crystals.

Significance of Benzoate Esters in Mesophase Engineering and Design

Benzoate (B1203000) esters are a cornerstone in the design and synthesis of new liquid crystalline materials. tubitak.gov.tr The ester linkage (-COO-) provides a degree of rigidity and polarity to the molecular core, which is essential for the formation of stable mesophases. tandfonline.com The versatility of esterification chemistry allows for the systematic modification of the molecular structure, enabling researchers to fine-tune the liquid crystalline properties.

By varying the length of the alkyl or alkoxy chains attached to the benzoate core, scientists can manipulate the melting and clearing points of the liquid crystal, as well as the type of mesophase formed. For instance, longer alkyl chains often promote the formation of more ordered smectic phases. researchgate.net The introduction of different substituent groups on the phenyl rings can also significantly impact the material's properties, such as its dielectric anisotropy and birefringence, which are crucial for display applications. scispace.com The ability to engineer these properties makes benzoate esters highly valuable in the development of materials for liquid crystal displays (LCDs) and other electro-optical devices. ossila.com

Overview of Academic Research Trajectories for 4 Methylphenyl 4 Hexyloxy Benzoate

Esterification Reactions for 4-Methylphenyl 4-(hexyloxy)benzoate Synthesis

The direct esterification of 4-(hexyloxy)benzoic acid with 4-methylphenol is the most common approach to synthesizing the target compound. Several protocols are available to facilitate this condensation reaction.

One of the most effective and mild methods for this esterification is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.org This method is particularly advantageous because it proceeds under gentle, room-temperature conditions, making it suitable for sensitive substrates. wikipedia.org

Similar DCC/DMAP-catalyzed esterifications are widely used for synthesizing complex benzoate esters, demonstrating the reliability of this method. nih.govtubitak.gov.tr The reaction is typically performed in an anhydrous polar aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. organic-chemistry.orgnih.gov

Table 1: Typical Reaction Parameters for DCC/DMAP Esterification

| scienceParameter | descriptionDescription | notesTypical Value/Condition |

|---|---|---|

| Carboxylic Acid | Acid precursor | 4-(hexyloxy)benzoic acid |

| Alcohol | Alcohol precursor | 4-methylphenol (p-cresol) |

| Coupling Agent | Activates the carboxylic acid | N,N'-dicyclohexylcarbodiimide (DCC) |

| Catalyst | Accelerates the reaction and suppresses side products | 4-dimethylaminopyridine (DMAP) organic-chemistry.org |

| Solvent | Reaction medium | Anhydrous Dichloromethane (CH₂Cl₂) nih.gov |

| Temperature | Reaction temperature | Room Temperature (approx. 20-25°C) organic-chemistry.org |

| Byproduct | Insoluble product removed by filtration | Dicyclohexylurea (DCU) wikipedia.org |

The Fischer esterification is a classic method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.comresearchgate.net For the synthesis of 4-Methylphenyl 4-(hexyloxy)benzoate, this would entail heating 4-(hexyloxy)benzoic acid and 4-methylphenol with a catalytic amount of acid. youtube.com

This reaction is an equilibrium process, and to drive it towards the product side, the water formed during the reaction must be removed. youtube.com This can be achieved by using a Dean-Stark apparatus or by using a large excess of one of the reactants, usually the alcohol. youtube.com However, using a large excess of the solid 4-methylphenol may not be practical. While effective for simple esters, Fischer esterification can be slow for sterically hindered substrates, and the harsh acidic and high-temperature conditions can sometimes lead to side reactions or decomposition of sensitive molecules. researchgate.netresearchgate.net

Transesterification is another potential pathway, which involves the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst. To synthesize the target compound, one could react a simple ester of 4-(hexyloxy)benzoic acid, such as methyl 4-(hexyloxy)benzoate, with 4-methylphenol. The reaction would displace the methanol, which is typically removed by distillation to shift the equilibrium towards the desired product. This method avoids the direct use of the carboxylic acid but requires the initial preparation of a precursor ester.

Beyond the methods already described, another important condensation pathway involves the use of a more reactive carboxylic acid derivative. A highly effective route is the conversion of 4-(hexyloxy)benzoic acid into its corresponding acyl chloride, 4-(hexyloxy)benzoyl chloride. This is typically achieved by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with 4-methylphenol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This method is generally fast, high-yielding, and not reversible, but requires an extra synthetic step and handling of moisture-sensitive acyl chlorides.

Precursor Material Synthesis and Derivatization

The availability and synthesis of the starting materials, 4-(hexyloxy)benzoic acid and 4-methylphenol, are foundational to the production of the final ester.

4-(hexyloxy)benzoic acid: This precursor is commonly synthesized via a two-step process. The first step is a Williamson ether synthesis, where the phenolic hydroxyl group of a 4-hydroxybenzoate (B8730719) ester (e.g., ethyl 4-hydroxybenzoate) is alkylated using a hexyl halide, such as 1-bromohexane, in the presence of a base like potassium carbonate (K₂CO₃) and a suitable solvent like 2-butanone. nih.govtubitak.gov.tr The second step is the saponification (hydrolysis) of the resulting ethyl 4-(hexyloxy)benzoate using a strong base like sodium hydroxide (B78521) (NaOH) in an alcohol-water mixture, followed by acidification to yield the desired 4-(hexyloxy)benzoic acid. nih.govtubitak.gov.trprepchem.com

4-methylphenol (p-cresol): This widely used industrial chemical can be obtained through several methods. wikipedia.org

Extraction from Coal Tar: Traditionally, p-cresol (B1678582) is isolated by fractional distillation of coal tar, where it co-occurs with phenol (B47542) and its other isomers (o-cresol and m-cresol). wikipedia.orgchemicalbook.com

Sulfonation of Toluene (B28343): A common industrial synthesis involves the sulfonation of toluene to produce p-toluenesulfonic acid. wikipedia.org This is followed by fusion with a strong base like potassium hydroxide or sodium hydroxide at high temperatures, which hydrolyzes the sulfonate group to a hydroxyl group, forming the cresol (B1669610) salt. wikipedia.orgorgsyn.org

Diazotization of p-toluidine (B81030): A laboratory-scale synthesis involves the diazotization of p-toluidine (4-methylaniline) with nitrous acid to form a diazonium salt, which is then hydrolyzed in boiling aqueous acid to yield p-cresol. acs.org

Cymene-Cresol Process: This process involves the alkylation of toluene with propene to form p-cymene, which is then oxidatively dealkylated in a manner analogous to the cumene (B47948) process for phenol synthesis. wikipedia.org

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of 4-Methylphenyl 4-(hexyloxy)benzoate focuses on maximizing the product yield and purity while minimizing reaction time and side products.

For carbodiimide coupling (Steglich esterification) , optimization involves several factors:

Catalyst Amount: The amount of DMAP is critical. While catalytic, using around 5-10 mol% is shown to be highly effective in accelerating the reaction and preventing the formation of the N-acylurea byproduct. organic-chemistry.orgorganic-chemistry.org

Solvent Purity: Using an anhydrous solvent is essential to prevent the DCC from being consumed by reacting with water, which would lower the yield.

Temperature Control: Maintaining the reaction at room temperature is usually sufficient and avoids potential side reactions that could occur at higher temperatures. organic-chemistry.org

Purification: The primary byproduct, DCU, is insoluble in common organic solvents like dichloromethane and can be efficiently removed by simple filtration. wikipedia.org Further purification of the final ester is typically achieved through column chromatography or recrystallization. nih.gov

For Fischer esterification , optimization hinges on efficiently removing water to drive the equilibrium. This can be improved by using microwave irradiation, which can significantly shorten reaction times compared to conventional heating. researchgate.net

The choice of synthetic route often depends on the desired scale, purity requirements, and the sensitivity of the substrates. For laboratory-scale synthesis requiring high purity and mild conditions, the DCC/DMAP method is often preferred. organic-chemistry.orgorganic-chemistry.org For larger-scale industrial production, pathways involving acyl chlorides or optimized Fischer esterification might be more cost-effective.

Table 2: Comparison of Synthetic Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| DCC/DMAP Coupling | Mild conditions, high yields, suitable for sensitive substrates. wikipedia.org | Cost of reagents (DCC, DMAP), formation of DCU byproduct. |

| Fischer Esterification | Inexpensive reagents (acid catalyst). researchgate.net | Reversible reaction, harsh conditions (heat, strong acid), requires water removal. youtube.com |

| Acyl Chloride Pathway | Fast, high-yielding, irreversible. | Requires an extra synthetic step, harsh/corrosive reagents (e.g., SOCl₂), moisture sensitive. |

| Transesterification | Can avoid handling carboxylic acid directly. | Reversible, requires removal of alcohol byproduct, needs precursor ester. |

Purification Techniques for Ester Products

The purification of the final ester product, 4-Methylphenyl 4-(hexyloxy)benzoate, is a critical step to ensure the high purity required for its applications, particularly in the field of liquid crystals. The presence of unreacted starting materials, such as 4-(hexyloxy)benzoic acid and p-cresol, or by-products from the esterification reaction can significantly impact the compound's physicochemical properties, including its mesomorphic behavior. The primary purification strategies employed are recrystallization and column chromatography, often used in sequence to achieve optimal purity.

Recrystallization

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. alfa-chemistry.com The principle relies on the difference in solubility between the desired compound and impurities in a selected solvent at varying temperatures. alfa-chemistry.com For a compound like 4-Methylphenyl 4-(hexyloxy)benzoate, the crude product is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the ester decreases, leading to the formation of purified crystals, while the impurities remain dissolved in the mother liquor. youtube.com

The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the ester completely at its boiling point but very poorly at low temperatures. For long-chain benzoic acid esters, common solvents include alcohols like ethanol (B145695) or alkanes such as heptane. Often, a mixed solvent system is required to achieve the desired solubility profile. The process typically involves hot filtration, often with the addition of activated carbon, to remove insoluble impurities and colored by-products before cooling. alfa-chemistry.com After crystallization, the purified product is isolated by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried under vacuum. youtube.com A patent related to the purification of similar 4-hydroxybenzoic acid long-chain esters also describes a method of crystallization from an organic solvent by heating to dissolve the material, followed by cooling. google.com The efficacy of the purification is often verified by melting point analysis; a pure compound will exhibit a sharp and defined melting point range. youtube.com

Interactive Table 1: Typical Recrystallization Parameters for Benzoate Esters

| Parameter | Selection/Condition | Purpose/Rationale |

|---|---|---|

| Solvent | Ethanol, Heptane, Toluene, or mixed systems | Solubilizes the ester at high temperatures but has low solubility for it at cool temperatures, allowing for precipitation of the pure product. |

| Temperature | Heated to boiling point of solvent | To ensure complete dissolution of the crude product and create a supersaturated solution upon cooling. |

| Cooling Method | Slow cooling at room temperature, followed by ice bath | Slow cooling promotes the formation of larger, purer crystals. An ice bath maximizes the yield of the precipitated solid. |

| Washing | Small portions of cold solvent | To rinse away the impurity-laden mother liquor from the surface of the crystals without re-dissolving the product. |

Column Chromatography

Column chromatography is a versatile and widely used purification technique in synthetic chemistry. magritek.com It separates components of a mixture based on their differential adsorption onto a solid stationary phase as a liquid mobile phase passes through it. youtube.com For the purification of 4-Methylphenyl 4-(hexyloxy)benzoate, silica (B1680970) gel is the most common stationary phase.

The crude product is loaded onto the top of a silica gel column, and a solvent or mixture of solvents (the eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the silica gel. Typically, less polar compounds elute faster, while more polar compounds, such as the unreacted 4-(hexyloxy)benzoic acid, are retained more strongly by the polar silica gel.

A common eluent system for separating benzoate esters is a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). researchgate.net The ratio of these solvents is optimized through preliminary analysis using thin-layer chromatography (TLC) to achieve the best separation. A common issue is the "streaking" or slow elution of acidic impurities like unreacted carboxylic acid. This can be mitigated by adding a small amount of a base, such as triethylamine (typically <0.1%), to the eluent mixture, which neutralizes the acidic sites on the silica gel and allows the acid to be either strongly retained or eluted cleanly. researchgate.net Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

Interactive Table 2: Typical Column Chromatography Parameters for Benzoate Ester Purification

| Parameter | Selection/Condition | Purpose/Rationale |

|---|---|---|

| Stationary Phase | Silica Gel (SiO₂) | A polar adsorbent that separates compounds based on polarity. It effectively retains polar impurities like carboxylic acids. researchgate.net |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A mixture of a non-polar (hexane) and a moderately polar (ethyl acetate) solvent. The ratio is typically started with a high hexane content and gradually increased in ethyl acetate polarity to elute compounds of increasing polarity. researchgate.net |

| Eluent Modifier | Triethylamine (~0.1%) | Added to the eluent to neutralize acidic sites on the silica gel, preventing tailing of acidic impurities and improving separation. researchgate.net |

| Monitoring | Thin-Layer Chromatography (TLC) | Used to determine the optimal eluent composition and to identify which collected fractions contain the pure ester. |

Following these primary purification steps, the fractions containing the pure 4-Methylphenyl 4-(hexyloxy)benzoate are combined, and the solvent is removed under reduced pressure to yield the final, purified product. The purity is then confirmed using analytical techniques such as NMR and FT-IR spectroscopy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Methylphenyl 4-(hexyloxy)benzoate, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

The aromatic protons on the two phenyl rings would typically appear in the downfield region (around 7.0-8.2 ppm) as doublets, reflecting their distinct chemical environments. The protons of the hexyloxy chain would exhibit characteristic signals: a triplet for the terminal methyl group, multiplets for the four methylene (B1212753) groups in the middle of the chain, and a triplet for the methylene group attached to the oxygen atom. The methyl group on the p-cresol moiety would produce a singlet in the upfield region.

Table 1: Predicted ¹H NMR Signals for 4-Methylphenyl 4-(hexyloxy)benzoate

| Structural Unit | Proton Type | Expected Signal | Expected Integration |

|---|---|---|---|

| 4-methylphenyl | Aromatic CH | Doublet | 2H |

| 4-methylphenyl | Aromatic CH | Doublet | 2H |

| 4-methylphenyl | Methyl (CH₃) | Singlet | 3H |

| 4-(hexyloxy)benzoate | Aromatic CH | Doublet | 2H |

| 4-(hexyloxy)benzoate | Aromatic CH | Doublet | 2H |

| 4-(hexyloxy)benzoate | O-CH₂ (hexyloxy) | Triplet | 2H |

| 4-(hexyloxy)benzoate | (CH₂)₄ (hexyloxy) | Multiplet | 8H |

Consistent with the proton analysis, specific ¹³C NMR data is not found in the available literature. A ¹³C NMR spectrum would be crucial for confirming the carbon skeleton of the molecule. Each unique carbon atom in 4-Methylphenyl 4-(hexyloxy)benzoate would correspond to a distinct signal in the spectrum.

Key expected signals include the carbonyl carbon of the ester group (typically around 165 ppm), several signals for the aromatic carbons, a signal for the carbon of the hexyloxy chain attached to the oxygen, multiple signals for the other carbons in the alkyl chain, and a signal for the methyl group carbon on the phenyl ring.

Table 2: Predicted ¹³C NMR Signals for 4-Methylphenyl 4-(hexyloxy)benzoate

| Structural Unit | Carbon Type |

|---|---|

| Ester | Carbonyl (C=O) |

| 4-methylphenyl | Quaternary Aromatic C-O |

| 4-methylphenyl | Quaternary Aromatic C-CH₃ |

| 4-methylphenyl | Aromatic CH |

| 4-methylphenyl | Methyl (CH₃) |

| 4-(hexyloxy)benzoate | Quaternary Aromatic C-C=O |

| 4-(hexyloxy)benzoate | Quaternary Aromatic C-O |

| 4-(hexyloxy)benzoate | Aromatic CH |

| 4-(hexyloxy)benzoate | O-CH₂ (hexyloxy) |

| 4-(hexyloxy)benzoate | (CH₂)₄ (hexyloxy) |

For compounds like 4-Methylphenyl 4-(hexyloxy)benzoate, which may exhibit liquid crystalline properties, solid-state NMR is a powerful tool. This technique can provide insights into the molecular ordering and dynamics in the solid state. Specifically, by analyzing the chemical shift anisotropy, solid-state ¹³C NMR can be used to determine the orientational order of the rigid molecular core, comprised of the phenyl rings nih.gov. However, specific solid-state NMR studies for 4-Methylphenyl 4-(hexyloxy)benzoate have not been reported in the surveyed literature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 4-Methylphenyl 4-(hexyloxy)benzoate, the FTIR spectrum would be expected to show several characteristic absorption bands that confirm its structure.

The most prominent peak would be the C=O stretching vibration of the ester group, typically found in the range of 1710-1740 cm⁻¹. Other significant bands would include C-O stretching vibrations for the ester linkage, C-H stretching for the aromatic and aliphatic (hexyloxy and methyl) parts of the molecule, and C=C stretching vibrations corresponding to the aromatic rings. While spectra for similar compounds like 4-methylphenyl benzoate exist researchgate.net, specific data for the title compound is not available.

Table 3: Predicted FTIR Absorption Bands for 4-Methylphenyl 4-(hexyloxy)benzoate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Ester | 1710 - 1740 |

| C-H Stretch (sp²) | Aromatic | 3000 - 3100 |

| C-H Stretch (sp³) | Aliphatic (hexyloxy, methyl) | 2850 - 3000 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 4-Methylphenyl 4-(hexyloxy)benzoate, mass spectrometry would be used to confirm the molecular mass and could help in sequencing the fragments to verify the structure.

The molecular ion peak [M]⁺ would correspond to the exact molecular weight of the compound. Common fragmentation patterns would likely involve the cleavage of the ester bond, leading to fragments corresponding to the 4-(hexyloxy)benzoyl cation and the 4-methylphenoxyl radical, or the 4-methylphenyl cation and the 4-(hexyloxy)benzoate radical. Further fragmentation of the hexyloxy chain would also be expected. Although mass spectra for related esters have been published, specific data for 4-Methylphenyl 4-(hexyloxy)benzoate is not documented in the searched results.

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. For 4-Methylphenyl 4-(hexyloxy)benzoate (C₂₀H₂₄O₃), this analysis would be used to confirm its empirical formula. The experimentally determined percentages of carbon and hydrogen should closely match the calculated theoretical values, providing a fundamental check of the compound's purity and composition. No experimental elemental analysis data for this specific compound was found in the surveyed literature.

Table 4: Theoretical Elemental Composition of 4-Methylphenyl 4-(hexyloxy)benzoate

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 76.89 |

| Hydrogen (H) | 7.74 |

X-ray Diffraction (XRD) for Mesophase Structural Confirmation

X-ray diffraction (XRD) is an indispensable tool for investigating the long-range intermolecular order characteristic of liquid crystalline phases (mesophases). While single-crystal XRD is used for solids, powder XRD is applied to liquid crystalline samples to determine the type of mesophase and its structural parameters.

For 4-Methylphenyl 4-(hexyloxy)benzoate, temperature-dependent XRD studies would be performed to confirm the presence and nature of any mesophases. In a nematic phase, the XRD pattern would typically show a diffuse halo at a wide angle, corresponding to the average intermolecular distance, and possibly a diffuse scattering at small angles related to cybotactic clusters. If a smectic phase were present, the XRD pattern would exhibit one or more sharp, low-angle diffraction peaks, indicating a layered structure. The position of these peaks (2θ) can be used to calculate the d-spacing, which corresponds to the layer thickness. This information is critical for distinguishing between different types of smectic phases (e.g., Smectic A, Smectic C).

Due to the absence of specific experimental data in the searched literature, a data table for XRD findings cannot be generated.

Based on a comprehensive search for scientific literature, there is no available information regarding the mesomorphic and thermotropic properties of the specific chemical compound 4-Methylphenyl 4-(hexyloxy)benzoate .

Searches for data pertaining to its potential liquid crystalline phases, including nematic or smectic characterization, polymorphism, and thermal analysis via Differential Scanning Calorimetry (DSC) or Polarized Optical Microscopy (POM), did not yield any results for this exact molecule.

The available literature discusses structurally similar but distinct compounds, such as other benzoate esters with different alkyl or aryl substitutions. However, due to the strict requirement to focus solely on 4-Methylphenyl 4-(hexyloxy)benzoate, the requested article cannot be generated. The properties of related molecules cannot be extrapolated to provide a scientifically accurate report on the specified compound.

Therefore, the content for the requested outline sections cannot be provided.

Mesomorphic Properties and Thermotropic Behavior

Thermal Analysis of Phase Transitions

Investigation of Mesophase Thermal Stability and Temperature Range

The temperature range of the mesophase is a key characteristic. In homologous series, this range can be broad or narrow depending on the specific member. researchgate.netbenthamscience.com For example, in one series, the mesophase length varied from 10°C to 38°C. derpharmachemica.com The stability of the nematic phase in similar compounds can be correlated with the polarizability anisotropy of the molecule. figshare.com

Table 1: Representative Phase Transition Temperatures for a Homologous Series of 4-(4′-n-alkoxy benzoyloxy)-3-methoxy phenyl azo-3',4' dichlorobenzenes

This table illustrates how transition temperatures vary with the length of the alkoxy chain in a related, though more complex, series. A similar trend is expected for the 4-Methylphenyl 4-(alkoxy)benzoate series.

| Number of Carbons in Alkoxy Chain (n) | Smectic Temp (°C) | Nematic Temp (°C) | Isotropic Temp (°C) |

| 1 | - | 175.0 | 205.0 |

| 2 | - | 165.0 | 224.0 |

| 3 | - | 155.0 | 215.0 |

| 4 | - | 150.0 | 210.0 |

| 5 | - | 145.0 | 202.0 |

| 6 | 138.0 | 142.0 | 195.0 |

| 8 | 144.0 | - | 188.0 |

| 10 | 148.0 | - | 180.0 |

| 12 | 155.0 | - | 175.0 |

Data adapted from studies on similarly structured homologous series for illustrative purposes.

Structure-Mesophase Relationship Investigations

Influence of Terminal Alkoxy Chain Length on Mesomorphic Behavior

The length of the terminal alkoxy chain (CnH2n+1O–) is a determining factor in the mesomorphic behavior of calamitic (rod-shaped) liquid crystals. semanticscholar.org For 4-Methylphenyl 4-(hexyloxy)benzoate, the hexyloxy group plays a crucial role in modulating the phase transitions.

In homologous series of alkoxy-substituted benzoates, several trends are consistently observed:

Odd-Even Effect : The nematic-isotropic (TN-I) transition temperatures often exhibit an alternating pattern as the number of carbon atoms in the alkoxy chain increases. researchgate.net This effect is attributed to the change in molecular anisotropy as each methylene (B1212753) unit is added to the chain.

Smectic Phase Induction : While shorter alkoxy chains (typically n < 5) tend to favor the formation of nematic phases, longer chains increase the propensity for smectic phases to appear. researchgate.netanveshanaindia.com The interdigitation or bilayer formation of the longer, more flexible chains promotes the layered structure of smectic mesophases.

Melting Point Variation : The melting points (TCr-M or TCr-I) generally decrease as the chain length increases initially, which can broaden the mesophase range. However, for very long chains, the melting points may start to rise again due to increased van der Waals forces between the chains. researchgate.net

Thermal Stability : The thermal stability of the nematic phase often decreases with increasing chain length, while the stability of the smectic phase, once it appears, tends to increase. mdpi.com

Table 2: Influence of Alkoxy Chain Length on Nematic-Isotropic Transition Temperature (TN-I) in a Representative Benzoate (B1203000) Series

| Compound Series: 4-substituted phenyl-4'-n-alkoxybenzoates | TN-I (°C) for Butyloxy (n=4) | TN-I (°C) for Pentyloxy (n=5) | TN-I (°C) for Hexyloxy (n=6) | TN-I (°C) for Octyloxy (n=8) |

| Illustrative Data | ~110 | ~105 | ~108 | ~102 |

This interactive table demonstrates the typical odd-even effect observed in the nematic-isotropic transition temperatures as the alkoxy chain length varies.

Impact of Lateral Substituents (e.g., methyl, methoxy, trifluoromethyl, halogen) on Mesophase Stability

Lateral substituents attached to the rigid core of a mesogen have a profound impact on its mesomorphic properties. In 4-Methylphenyl 4-(hexyloxy)benzoate, the methyl group on the terminal phenyl ring is considered a lateral substituent relative to the long molecular axis.

The primary effects of lateral substituents are:

Steric Hindrance : A lateral group increases the breadth of the molecule, disrupting the parallel packing of the mesogens. researchgate.net This increased intermolecular separation weakens the lateral intermolecular attractive forces, which generally leads to a reduction in the mesophase thermal stability (i.e., a lower clearing temperature). researchgate.nettandfonline.com The introduction of a lateral methyl group, for instance, has been shown to effectively widen the molecular core and reduce both melting and clearing temperatures compared to unsubstituted analogues. researchgate.net

Lowering Melting Point : By disrupting the crystalline packing efficiency in the solid state, lateral substituents often significantly lower the melting point. semanticscholar.org This can be advantageous, as it can lead to a wider temperature range for the liquid crystal phase.

Influence of Substituent Polarity and Size : The specific nature of the substituent is critical.

Methyl (–CH₃) : A small, weakly electron-donating group that primarily acts through its steric effect. tandfonline.com

Methoxy (–OCH₃) : This group introduces both steric and electronic effects due to the polar C-O bond. benthamscience.com

Halogens (–F, –Cl) : These substituents introduce strong dipoles. Fluorine, being small, has a unique effect, often reducing stability less than chlorine due to its size but significantly altering the dielectric properties. nih.govnih.govscispace.com The position of the halogen is also crucial. tandfonline.com

Induction of Mesophases : In some cases where the parent compound is non-mesomorphic, the addition of a polar lateral substituent can induce the formation of a mesophase. nih.gov

Table 3: General Effect of Lateral Substituents on Mesophase Stability (Clearing Temperature)

| Lateral Substituent | General Effect on Molecular Width | General Effect on Clearing Temperature (TN-I) | Primary Reason |

| H (unsubstituted) | Reference | Reference | - |

| Methyl (–CH₃) | Increase | Decrease | Steric hindrance researchgate.net |

| Methoxy (–OCH₃) | Increase | Decrease | Steric and electronic effects benthamscience.com |

| Fluoro (–F) | Minor Increase | Slight Decrease/Increase | Small size, high polarity nih.govscispace.com |

| Chloro (–Cl) | Moderate Increase | Significant Decrease | Larger size, steric hindrance tandfonline.com |

Role of Mesogenic Core Rigidity and Linkage Units

The formation of a stable mesophase is highly dependent on the rigidity and linearity of the mesogenic core. The core of 4-Methylphenyl 4-(hexyloxy)benzoate consists of two phenyl rings connected by a benzoate ester group.

Core Rigidity : The aromatic rings provide the necessary rigidity. A longer and more rigid mesogenic core generally enhances the anisotropy of the molecule, leading to stronger intermolecular interactions and thus higher thermal stability of the mesophase. mdpi.comsemanticscholar.org The biphenyl-like structure of the core in this molecule is a classic design for promoting nematic phases. The conjugation within the core also contributes to its polarizability, which is a key factor in intermolecular attraction. elsevierpure.com

Conformational Changes and Molecular Geometry

Alkoxy Chain Conformation : The hexyloxy chain is flexible and can adopt numerous conformations. In the isotropic liquid phase, the chain is randomly coiled. However, upon cooling into a mesophase, it tends to adopt a more extended, all-trans conformation to align with the rigid core and neighboring molecules, maximizing favorable intermolecular interactions.

Computational Modeling : Density Functional Theory (DFT) and other semi-empirical calculations are widely used to predict the most stable molecular geometry. mdpi.comrsc.org These theoretical models help in understanding how subtle changes in structure, such as the dihedral angles and bond lengths, correlate with observed mesomorphic properties. semanticscholar.orgrsc.org

Computational and Theoretical Investigations of 4 Methylphenyl 4 Hexyloxy Benzoate

Other Molecular Modeling and Simulation Approaches for Liquid Crystal Systems

Without foundational data from computational studies on 4-Methylphenyl 4-(hexyloxy)benzoate, a scientifically sound article that meets the requirements of the prompt cannot be constructed.

Advanced Research Applications in Materials Science

Development of Liquid Crystal Displays (LCDs)

The fundamental application of compounds like 4-Methylphenyl 4-(hexyloxy)benzoate lies in their use as components in liquid crystal mixtures for displays. The nematic phase, characterized by long-range orientational order of the molecules, is crucial for the operation of the most common types of LCDs, such as twisted nematic (TN) displays. In this phase, the elongated molecules align themselves along a common axis, the director. The application of an electric field can alter this orientation, thereby controlling the passage of polarized light.

The specific properties of 4-Methylphenyl 4-(hexyloxy)benzoate, such as its dielectric anisotropy, refractive indices, and viscosity, would determine its suitability and concentration in a display mixture. The hexyloxy tail contributes to a lower melting point and a broad nematic range, which are desirable properties for practical devices. Phenyl benzoate (B1203000) derivatives are known to be key components in nematic mixtures for bistable displays, where they can help achieve low anchoring energy on the alignment layers of the display cell. e-bookshelf.de

Synthesis and Application in Liquid Crystalline Polymers (LCPs)

Liquid Crystalline Polymers (LCPs) are materials that combine the properties of polymers with the anisotropic characteristics of liquid crystals. 4-Methylphenyl 4-(hexyloxy)benzoate can be incorporated into LCPs in two primary ways: as a side-chain mesogen or as part of the main polymer backbone.

To be used as a side-chain LCP, the molecule would first need to be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate. A closely related compound, 4-(6-Acryloxy-hex-1-yl-oxy)phenyl 4-(hexyloxy)benzoate , serves as a prime example of such a reactive mesogen. synthon-chemicals.com This molecule exhibits a nematic phase between 54 °C and 67 °C, making it suitable for creating LCPs through polymerization in the liquid crystalline state. synthon-chemicals.com This process freezes the liquid crystalline order into the polymer network, resulting in materials with high thermal stability and mechanical strength.

The synthesis of such polymers typically involves the radical polymerization of the functionalized mesogen. The resulting side-chain LCPs can be used to create films with specific optical properties, such as retardation films for display compensation or as actuators that respond to external stimuli like heat or light.

Integration into Advanced Materials and Nanotechnology

The self-organizing nature of 4-Methylphenyl 4-(hexyloxy)benzoate and its analogs makes them valuable building blocks in nanotechnology. By manipulating the surfaces and interfaces, it is possible to control the alignment of these molecules to create highly ordered nanostructures. For instance, they can be used as templates to direct the assembly of nanoparticles or as host media for other functional molecules.

A related compound, 4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate , is noted for its utility in the production of advanced materials where its unique chemical structure is essential for applications in electronics and photonics. This highlights the versatility of the hexyloxybenzoate moiety in materials design. The ability to form ordered structures on a microscopic level is key to developing materials with tailored optical, electronic, and mechanical properties.

Exploration in Solar Energy Conversion Technologies

In the realm of solar energy, organic materials are being explored for applications in organic photovoltaics (OPVs). The efficiency of OPVs relies on the morphology of the active layer, where ordered domains of donor and acceptor molecules facilitate charge separation and transport. Liquid crystalline materials like 4-Methylphenyl 4-(hexyloxy)benzoate can be used to induce favorable morphologies.

While direct application of this specific compound in OPVs is not widely reported, related phenyl benzoate structures are investigated for their potential in this area. The ordered packing in the liquid crystalline phase can enhance charge carrier mobility. Furthermore, the optical absorption properties of these materials can be tuned by modifying their chemical structure to better match the solar spectrum. The hexyloxy group influences the electronic properties and solubility of the molecule, which are important parameters for device fabrication.

Utilization in Photoalignment Materials

Photoalignment is a non-contact technique used to create alignment layers for liquid crystals, which is a critical step in the manufacturing of LCDs and other optical devices. This method utilizes polarized light to induce anisotropy in a thin polymer film, which then directs the alignment of the adjacent liquid crystal molecules.

Materials based on phenyl benzoate structures can be used in photoalignment layers. Often, these materials contain photosensitive groups like azobenzene. While 4-Methylphenyl 4-(hexyloxy)benzoate itself is not photoactive, it can be a component of a liquid crystal mixture that is aligned by a photoalignment layer. The interactions between the liquid crystal molecules and the anisotropic surface of the photoalignment film determine the quality and stability of the alignment. The molecular shape and polarity of the benzoate compound are key factors in this interaction.

Potential in Optical Electronics and Optoelectronic Devices

The application of liquid crystals in optical electronics extends beyond displays to include devices such as optical switches, modulators, and sensors. The ability to control the refractive index of a liquid crystal layer with an electric field is the basis for these applications. Phenyl benzoate derivatives, including those with a nematic phase like 4-Pentylphenyl 4-methylbenzoate , are used in optical electronics. thegoodscentscompany.com

4-Methylphenyl 4-(hexyloxy)benzoate, as a potential nematic liquid crystal, could be used in such devices. Its birefringence (the difference between its refractive indices for light polarized parallel and perpendicular to the director) and its response time to an electric field would be critical performance metrics. By incorporating it into mixtures, these properties can be fine-tuned to meet the requirements of specific applications.

Sensing Applications

The sensitivity of liquid crystal phases to external stimuli like temperature, pressure, and chemical analytes makes them attractive for sensing applications. A change in the environment can disrupt the delicate balance of intermolecular forces that stabilize the liquid crystal phase, leading to a detectable optical response.

The compound 4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate has been investigated for its thermochromic properties, where its optical characteristics change with temperature. This makes it suitable for use in temperature sensors or smart windows that can modulate solar radiation. Given its structural similarity, 4-Methylphenyl 4-(hexyloxy)benzoate could potentially be explored for similar temperature-sensing applications. The transition between different liquid crystal phases, or from a liquid crystal to an isotropic liquid, occurs at a specific temperature, which can be used as a sensing mechanism. While not extensively studied for humidity sensing, the introduction of polar groups or modification of the molecular structure could potentially impart sensitivity to water molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methylphenyl 4-(hexyloxy)benzoate, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via esterification between 4-(hexyloxy)benzoic acid and 4-methylphenol. Acid catalysts (e.g., sulfuric acid) under reflux with water removal are standard for small-scale synthesis . For higher regioselectivity, carbodiimide-mediated coupling (e.g., DCC with DMAP) in anhydrous dichloromethane is recommended, achieving >90% yield . Industrial-scale production may use continuous reactors for efficiency.

- Critical Considerations : Monitor reaction progress via TLC or HPLC. Purify via ethanol recrystallization to remove unreacted starting materials .

Q. How can structural characterization of 4-methylphenyl 4-(hexyloxy)benzoate be systematically performed?

- Analytical Workflow :

- FTIR : Confirm ester carbonyl (~1740 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and ether C-O (~1250 cm⁻¹) stretches .

- NMR : ¹H NMR should show resonances for hexyloxy protons (δ 1.2–1.8 ppm), methylphenyl protons (δ 2.3 ppm, singlet), and aromatic protons (δ 6.8–8.0 ppm). ¹³C NMR resolves ester carbonyl (~168 ppm) and quaternary carbons .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺ at m/z 342.4) and fragmentation patterns.

Q. What physicochemical properties are critical for handling and experimental design with this compound?

- Key Properties :

- Melting Point : Likely 80–100°C (analogous to 4-pentylphenyl benzoate derivatives) .

- Solubility : Soluble in chloroform, DCM, and THF; limited in water.

- Stability : Hydrolytically stable under anhydrous conditions but degrades in acidic/basic media. Store in sealed containers under inert gas .

- Safety : No acute toxicity reported, but use PPE (gloves, goggles) due to irritant potential .

Advanced Research Questions

Q. How does 4-methylphenyl 4-(hexyloxy)benzoate perform in liquid crystal (LC) applications, and what mesomorphic behaviors are observed?

- Experimental Design : Incorporate the compound into smectic LC phases by copolymerizing with acrylate-functionalized monomers (e.g., 4-(6-acryloyloxyhexyloxy)benzoic acid). Use differential scanning calorimetry (DSC) to identify phase transitions (Tm ~120–150°C) and polarized optical microscopy (POM) to confirm smectic ordering .

- Data Interpretation : Compare mesophase stability with analogs (e.g., varying alkyl chain length). Longer chains (hexyl vs. pentyl) enhance layer spacing but reduce clearing temperatures .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for analogous benzoate derivatives?

- Case Study : Conflicting reports on antimicrobial activity of methoxy vs. methylphenyl esters can arise from assay variability. Standardize testing using MIC (minimum inhibitory concentration) against S. aureus and E. coli with controlled inoculum sizes. Cross-reference toxicity data via grouping/read-across approaches for structurally similar esters (e.g., 4-methoxyphenyl benzoate) .

- Computational Tools : Use DFT calculations to correlate electron-donating groups (e.g., methyl, hexyloxy) with frontier molecular orbitals and reactivity .

Q. How can experimental artifacts in ester hydrolysis studies be minimized during kinetic analysis?

- Methodology : Conduct pH-stat experiments under controlled ionic strength (e.g., 0.1 M phosphate buffer). Use LC-MS to track hydrolysis products (4-methylphenol and 4-(hexyloxy)benzoic acid).

- Troubleshooting : Avoid metal contaminants (e.g., Fe³⁺) that catalyze non-enzymatic hydrolysis. Compare results with structurally rigid analogs (e.g., cyclohexane-fused esters) to assess steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.